Cas no 938-16-9 (2,2-Dimethylpropiophenone)

2,2-Dimethylpropiophenone structure
2,2-Dimethylpropiophenone structure
Produktname:2,2-Dimethylpropiophenone
CAS-Nr.:938-16-9
MF:C11H14O
MW:162.228263378143
MDL:MFCD00008844
CID:83233
PubChem ID:24856959

2,2-Dimethylpropiophenone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,2-Dimethyl-1-phenylpropan-1-one
    • 2,2-Dimethylpropiophenone~Pivalophenone
    • alpha,alpha,alpha-Trimethylacetophenone
    • 2,2-Dimethylpropiophenone
    • 2,2-Dimethyl-1-phenyl-1-propanone (ACI)
    • Pivalophenone (6CI, 7CI, 8CI)
    • 1-Phenyl-2,2-dimethyl-1-propanone
    • 2,2,2-Trimethylacetophenone
    • Phenyl tert-butyl ketone
    • tert-Butyl phenyl ketone
    • α,α,α-Trimethylacetophenone
    • α,α-Dimethylpropiophenone
    • CS-0089440
    • t-butyl phenyl ketone
    • NS00014923
    • .alpha.,.alpha.-Dimethylpropiophenone
    • 938-16-9
    • 5-METHYL-5-NITRO-HEXAN-2-OL
    • A844714
    • Q27271899
    • NCGC00257286-01
    • AS-61168
    • EN300-49138
    • 2,2-Dimethylpropiophenone 98%
    • AKOS009157738
    • 2,2-Dimethylpropiophenone, 98%
    • AI3-11505
    • 1-Propanone,2,2-dimethyl-1-phenyl-
    • D97414
    • EINECS 213-338-0
    • MFCD00008844
    • DTXCID3028184
    • Tox21_303564
    • 2,2-Dimethyl-1-phenyl-1-propanone
    • DTXSID1048209
    • SCHEMBL226691
    • UNII-96BA178UNX
    • DB-057435
    • 96BA178UNX
    • 2,2-dimethyl-1-phenyl-propan-1-one
    • CAS-938-16-9
    • 1-Propanone, 2,2-dimethyl-1-phenyl-
    • t-BuBz
    • InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H
    • Pivalophenone
    • CHEMBL479495
    • MDL: MFCD00008844
    • Inchi: 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
    • InChI-Schlüssel: OECPUBRNDKXFDX-UHFFFAOYSA-N
    • Lächelt: O=C(C(C)(C)C)C1C=CC=CC=1
    • BRN: 1906460

Berechnete Eigenschaften

  • Genaue Masse: 162.10400
  • Monoisotopenmasse: 162.104
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 158
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.1A^2
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 0.97 g/mL at 25 °C(lit.)
  • Siedepunkt: 219-222 °C(lit.)
  • Flammpunkt: Fahrenheit: 188.6° f< br / >Celsius: 87° C< br / >
  • Brechungsindex: n20/D 1.508(lit.)
  • Wasserteilungskoeffizient: Not miscible with water.
  • PSA: 17.07000
  • LogP: 2.91540
  • Löslichkeit: Nicht bestimmt

2,2-Dimethylpropiophenone Sicherheitsinformationen

2,2-Dimethylpropiophenone Zolldaten

  • HS-CODE:2914399090
  • Zolldaten:

    China Zollkodex:

    2914399090

    Übersicht:

    291439990. Andere aromatische Ketone ohne andere sauerstoffhaltige Gruppen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

    Zusammenfassung:

    291439990. andere aromatische Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

2,2-Dimethylpropiophenone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Key Organics Ltd
AS-61168-5MG
2,2-dimethyl-1-phenylpropan-1-one
938-16-9 >97%
5mg
£46.00 2025-02-09
abcr
AB178608-1 g
2,2,2-Trimethylacetophenone, 97%; .
938-16-9 97%
1g
€58.00 2022-03-04
abcr
AB178608-25 g
2,2,2-Trimethylacetophenone, 97%; .
938-16-9 97%
25g
€372.00 2022-03-04
Enamine
EN300-49138-5.0g
2,2-dimethyl-1-phenylpropan-1-one
938-16-9 95%
5g
$98.0 2023-06-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D916329-5g
2,2-Dimethylpropiophenone
938-16-9 97%
5g
¥1,431.00 2022-01-10
Cooke Chemical
BD0439353-1g
2,2,2-Trimethylacetophenone
938-16-9 97%
1g
RMB 208.80 2025-02-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L08729-25g
2,2,2-Trimethylacetophenone, 97%
938-16-9 97%
25g
¥7044.00 2023-03-01
Apollo Scientific
OR3517-25g
2,2-Dimethylpropiophenone
938-16-9 98%
25g
£418.00 2025-02-19
Fluorochem
203963-5g
2,2-dimethylpropiophenone
938-16-9 98%
5g
£143.00 2022-03-01
abcr
AB178608-5g
2,2,2-Trimethylacetophenone, 97%; .
938-16-9 97%
5g
€139.00 2024-04-16

2,2-Dimethylpropiophenone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile ,  Water ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism
Moriyama, Katsuhiko; Takemura, Misato; Togo, Hideo, Journal of Organic Chemistry, 2014, 79(13), 6094-6104

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  20 min, -78 °C
Referenz
Lithium tert-Butoxy(tert-butyl)cuprate
Hulce, Martin, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Cesium carbonate ,  4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ;  4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes
Ishii, Takuya; Kakeno, Yuki; Nagao, Kazunori ; Ohmiya, Hirohisa, Journal of the American Chemical Society, 2019, 141(9), 3854-3858

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ,  Water ;  8 h, rt
Referenz
Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide ,  Cobalt oxyhydroxide Solvents: Toluene ;  1.0 h, 110 °C
Referenz
Liquid-phase oxidation of alcohols by oxygen and nitrous oxide catalyzed by Ru-Co oxide
Stuchinskaya, Tatiana L.; Musawir, Mehdi; Kozhevnikova, Elena F.; Kozhevnikov, Ivan V., Journal of Catalysis, 2005, 231(1), 41-47

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Hexane
Referenz
New class of mixed cuprate(I) reagents, lithium hetero(alkyl) cuprate(I), which allow selective alkyl group transfer
Posner, Gary H.; Whitten, Charles E.; Sterling, Jeffrey J., Journal of the American Chemical Society, 1973, 95(23), 7788-800

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfide
Referenz
New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide
Bertz, Steven H.; Dabbagh, Gary, Tetrahedron, 1989, 45(2), 425-34

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ,  Water ;  3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst
Hamada, Shohei ; Sugimoto, Koichi; Elboray, Elghareeb E.; Kawabata, Takeo ; Furuta, Takumi, Organic Letters, 2020, 22(14), 5486-5490

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate ,  Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ;  18 h, 70 °C
Referenz
Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts
Ballaschk, Frederic; Kirsch, Stefan F., Green Chemistry, 2019, 21(21), 5896-5903

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium acetate ,  Palladium diacetate ,  Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ;  rt; 96 h, 1 atm, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system
Urgoitia, Garazi; Maiztegi, Ainhoa; SanMartin, Raul; Herrero, Maria Teresa; Dominguez, Esther, RSC Advances, 2015, 5(125), 103210-103217

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ;  4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene Catalysis
Kakeno, Yuki; Kusakabe, Mayu; Nagao, Kazunori ; Ohmiya, Hirohisa, ACS Catalysis, 2020, 10(15), 8524-8529

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ;  0.5 h, rt
1.2 Reagents: Sodium carbonate ,  Sodium sulfite Solvents: Diethyl ether ,  Water
Referenz
Highly Efficient, Organocatalytic Aerobic Alcohol Oxidation
Shibuya, Masatoshi; Osada, Yuji; Sasano, Yusuke; Tomizawa, Masaki; Iwabuchi, Yoshiharu, Journal of the American Chemical Society, 2011, 133(17), 6497-6500

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ;  45 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical Catalysts
Hamada, Shohei; Furuta, Takumi; Wada, Yoshiyuki; Kawabata, Takeo, Angewandte Chemie, 2013, 52(31), 8093-8097

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ;  25 min, rt
Referenz
Oxidation catalysts containing N-oxyl compounds
, Japan, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane ,  Water ;  60 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane ,  Water ;  15 min, 90 °C; 24 h, 1 atm, 90 °C
Referenz
The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solvents
Korotchenko, Vasily N.; Severin, Kay; Gagne, Michel R., Organic & Biomolecular Chemistry, 2008, 6(11), 1961-1965

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Trimethylaluminum Solvents: Toluene ;  0.5 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ;  4 h, rt
Referenz
Efficient and selective Al-catalyzed alcohol oxidation via Oppenauer chemistry
Graves, Christopher R.; Zeng, Bi-Shun; Nguyen, SonBinh T., Journal of the American Chemical Society, 2006, 128(39), 12596-12597

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite ,  Potassium bromide Catalysts: 3-Methyl-4-oxa-5-azatricyclo[4.3.1.13,8]undecane Solvents: Dichloromethane ,  Water ;  0 °C; 20 min, 0 °C
Referenz
Alkoxyamine compound as catalyst for oxidation of alcohol
, Japan, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Gold Solvents: Toluene ;  25 h, rt
Referenz
Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions
Kim, Sungjin; Bae, Sang Won; Lee, Jae Sung; Park, Jaiwook, Tetrahedron, 2009, 65(7), 1461-1466

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ;  8 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Diethyl ether ,  Water
Referenz
Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships
Shibuya, Masatoshi; Nagasawa, Shota; Osada, Yuji; Iwabuchi, Yoshiharu, Journal of Organic Chemistry, 2014, 79(21), 10256-10268

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ;  2 h, rt
Referenz
A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complex
Kim, Sung Soo; Borisova, Galina, Synthetic Communications, 2003, 33(22), 3961-3967

2,2-Dimethylpropiophenone Raw materials

2,2-Dimethylpropiophenone Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:938-16-9)2,2,2-Trimethylacetophenone
A844714
Reinheit:99%
Menge:25g
Preis ($):426.0